molecular formula C11H21B B1528505 (3-Bromo-2,2-dimethylpropyl)cyclohexane CAS No. 1856525-48-8

(3-Bromo-2,2-dimethylpropyl)cyclohexane

Cat. No. B1528505
CAS RN: 1856525-48-8
M. Wt: 233.19 g/mol
InChI Key: XMZIEQZCUQIIGU-UHFFFAOYSA-N
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Description

“(3-Bromo-2,2-dimethylpropyl)cyclohexane” is a cyclohexane derivative with a bromine atom substituted in its structure. It has a CAS Number of 1856525-48-8 and a molecular weight of 233.19 .


Molecular Structure Analysis

The molecular structure of “(3-Bromo-2,2-dimethylpropyl)cyclohexane” is represented by the InChI code: 1S/C11H21Br/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 . This indicates that the molecule consists of a cyclohexane ring with a 3-bromo-2,2-dimethylpropyl group attached to it.

Scientific Research Applications

Microwave-Assisted Cyclization

Microwave-assisted cyclization under mildly basic conditions utilizes aryl 2-bromo compounds, including those similar to "(3-Bromo-2,2-dimethylpropyl)cyclohexane," for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues. This method, highlighted in the synthesis of chromenones and tetrahydrochromenones, represents a significant application in organic synthesis, offering a quick, efficient route to complex heterocyclic structures (Dao et al., 2018).

Facile Synthesis of Furan Derivatives

The base-mediated reactions of 1,3-dicarbonyl compounds with bromoallenes, as a proxy for the reactivity of brominated cyclohexane derivatives, efficiently synthesize methylenecyclopropane-1,1-dicarboxylates and trisubstituted furans. This showcases the potential of bromo-substituted compounds in constructing cyclopropane derivatives and furans, which are crucial in medicinal chemistry and material science (Xu et al., 2006).

Crossed [2+2] Cycloaddition Reactions

The crossed [2+2] cycloaddition involving bromo-substituted cyclopropenes, similar in reactivity to brominated cyclohexanes, underlines the versatility of these compounds in generating complex cycloadducts. This reaction pathway is instrumental in synthesizing novel organic frameworks, highlighting the utility of brominated cyclohexane derivatives in advanced synthetic chemistry (Lee et al., 2009).

Enol Lactone Synthesis

A Michael addition/cyclization sequence demonstrates the synthetic utility of bromo-substituted compounds in enol lactone synthesis. This application is crucial for pharmaceutical synthesis, where enol lactones serve as key intermediates or end products in various therapeutic agents (Itoh & Kanemasa, 2003).

Crystal and Molecular Docking Studies

Research involving the crystal structure analysis and molecular docking of cyclohexane derivatives provides insights into their potential pharmaceutical applications, particularly in the development of anticancer agents. These studies demonstrate the biological relevance and potential therapeutic applications of brominated cyclohexane derivatives (Kokila et al., 2017).

properties

IUPAC Name

(3-bromo-2,2-dimethylpropyl)cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21Br/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZIEQZCUQIIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2,2-dimethylpropyl)cyclohexane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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